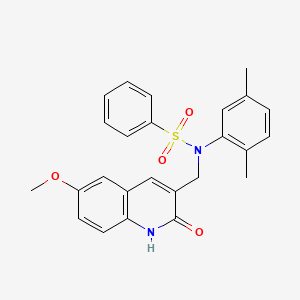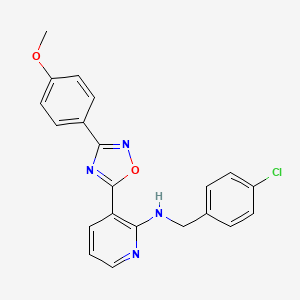
N-(4-chlorobenzyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not fully understood. However, it has been suggested that this compound exerts its antitumor effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also modulates the expression of various genes involved in cell cycle regulation and apoptosis. In addition, it has been proposed that this compound may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation in the brain, and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has several advantages and limitations for lab experiments. One of the advantages is that it exhibits significant antitumor and neuroprotective effects, making it a promising candidate for the development of new drugs. Moreover, it is relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, its solubility and stability properties may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-(4-chlorobenzyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One of the directions is to further investigate its mechanism of action, which will help to optimize its therapeutic potential. Another direction is to study its pharmacokinetic and pharmacodynamic properties, which will help to determine its efficacy and safety in animal models and clinical trials. Moreover, there is a need to develop new analogs of this compound that exhibit improved solubility and stability properties. Finally, there is a need to explore its potential applications in other fields such as agriculture and environmental science.
Synthesemethoden
N-(4-chlorobenzyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-chlorobenzylamine with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by the reaction of the resulting intermediate with pyridine-2-amine. The reaction conditions and the purity of the starting materials play a crucial role in determining the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit significant antitumor activity against various cancer cell lines. It also shows promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, this compound has been studied for its potential anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-27-17-10-6-15(7-11-17)19-25-21(28-26-19)18-3-2-12-23-20(18)24-13-14-4-8-16(22)9-5-14/h2-12H,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQRDDCVBRCCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



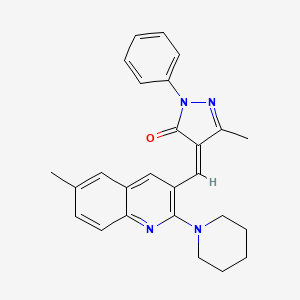
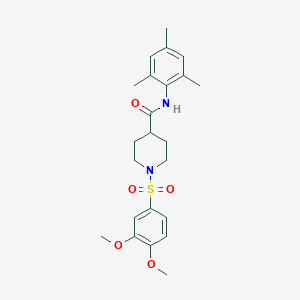
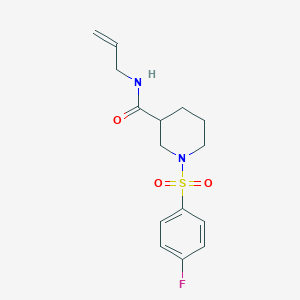

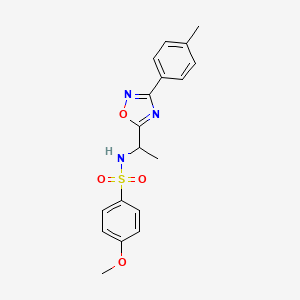

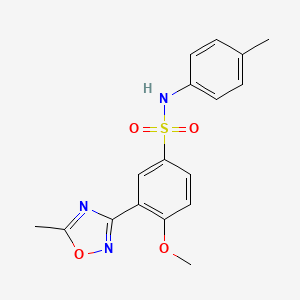

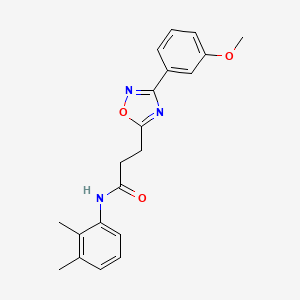

![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702416.png)
